molecular formula C28H28BrNO5 B13818803 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 20146-14-9

1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate

Cat. No.: B13818803
CAS No.: 20146-14-9
M. Wt: 538.4 g/mol
InChI Key: FOUJWDHJWFDZEF-UHFFFAOYSA-N
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Description

Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is a complex organic compound with a unique structure that includes a benzyloxy group, a bromophenethyl group, and an isoquinolyl ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) typically involves multiple steps, including the formation of the benzyloxy group, bromination of the phenethyl group, and esterification of the isoquinolyl group. Common synthetic routes may involve the use of reagents such as benzyl alcohol, bromine, and isoquinoline derivatives under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) include:

  • Carbonic acid,1-[4-(benzyloxy)-3-chlorophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester
  • Carbonic acid,1-[4-(benzyloxy)-3-fluorophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester

Uniqueness

The uniqueness of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, may enhance its reactivity and potential biological activity compared to similar compounds with different halogen atoms.

Properties

CAS No.

20146-14-9

Molecular Formula

C28H28BrNO5

Molecular Weight

538.4 g/mol

IUPAC Name

[1-[2-(3-bromo-4-phenylmethoxyphenyl)ethyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate

InChI

InChI=1S/C28H28BrNO5/c1-3-33-28(31)35-27-17-22-21(16-26(27)32-2)13-14-30-24(22)11-9-19-10-12-25(23(29)15-19)34-18-20-7-5-4-6-8-20/h4-8,10,12,15-17H,3,9,11,13-14,18H2,1-2H3

InChI Key

FOUJWDHJWFDZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC

Origin of Product

United States

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